



# Application Notes and Protocols for Theranostic Applications of uPAR-Targeting Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The urokinase-type plasminogen activator receptor (uPAR) is a key player in the tumor microenvironment, deeply involved in processes of invasion and metastasis.[1][2] As a glycosylphosphatidylinositol (GPI)-anchored protein, uPAR's expression is low in most healthy tissues but significantly upregulated in numerous aggressive cancers, including breast, prostate, colorectal, and bladder cancer.[3][4][5] This differential expression, coupled with its role in cancer progression, makes uPAR an exceptional target for the development of theranostic agents—compounds that unite diagnostic imaging and targeted radionuclide therapy on a single molecular platform.

uPAR-targeted theranostics employ a specific ligand, typically a peptide or antibody, which is chelated and labeled with a radionuclide. By switching the radionuclide, the same ligand can be used for either diagnostic imaging (with a positron or gamma emitter) or for therapy (with a beta or alpha emitter). This approach allows for pre-therapeutic patient stratification through imaging, ensuring that only patients with sufficient target expression receive the targeted therapy, thereby personalizing cancer treatment.

This document provides a detailed overview of the applications, quantitative data, and experimental protocols for uPAR-targeting radiopharmaceuticals.



# Application Notes Diagnostic Imaging with uPAR-Targeting Radiopharmaceuticals

Non-invasive imaging of uPAR expression provides critical information about tumor aggressiveness, metastatic potential, and prognosis. Positron Emission Tomography (PET) is the primary modality for this purpose, offering high sensitivity and quantitative assessment of radiotracer uptake.

- Key Ligands: The most extensively studied uPAR-targeting ligand is the 9-mer peptide
   AE105 and its derivatives. AE105 is conjugated with a chelator, most commonly DOTA
   (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable stable radiolabeling.
- Radionuclides for PET Imaging:
  - Copper-64 (<sup>64</sup>Cu): With a half-life of 12.7 hours, <sup>64</sup>Cu is well-suited for peptide-based imaging, allowing for scans at later time points (e.g., 24 hours post-injection) to achieve high tumor-to-background contrast. 64Cu-DOTA-AE105 is the most prominent uPAR PET tracer and has been evaluated in first-in-human clinical trials.
  - Gallium-68 (<sup>68</sup>Ga): Its short half-life (68 minutes) and generator-based availability make it convenient for clinical PET imaging.
  - Zirconium-89 (<sup>89</sup>Zr): With a long half-life of 78.4 hours, <sup>89</sup>Zr is ideal for labeling antibodies, such as the anti-uPAR antibody MNPR-101, allowing for imaging at several days postinjection when optimal tumor accumulation is achieved.
- Clinical Significance: uPAR PET imaging can identify primary tumors and metastatic lesions. High uptake of uPAR-targeted tracers has been observed in prostate, bladder, and breast cancer patients, and this uptake correlates with the aggressiveness of the disease. This allows for improved cancer staging and risk stratification.

# Radionuclide Therapy with uPAR-Targeting Radiopharmaceuticals



The therapeutic component of the uPAR theranostic platform involves labeling the targeting ligand with a cytotoxic radionuclide. This approach delivers a high radiation dose directly to cancer cells expressing uPAR, while minimizing damage to healthy tissues.

- Key Ligands: DOTA-conjugated AE105 is also the leading ligand for therapeutic applications.
   Efforts are ongoing to improve its pharmacokinetic properties, for instance, by adding an albumin-binding entity to prolong its circulation time and enhance tumor uptake.
- Radionuclides for Therapy:
  - Lutetium-177 (<sup>177</sup>Lu): As a β<sup>-</sup>-emitter with a half-life of 6.7 days, <sup>177</sup>Lu is a well-established therapeutic radionuclide. 177Lu-DOTA-AE105 has demonstrated significant therapeutic efficacy in preclinical models of colorectal and prostate cancer, reducing tumor growth and inhibiting metastasis.
  - Bismuth-213 (<sup>213</sup>Bi) & Actinium-225 (<sup>225</sup>Ac): These are α-emitters. Alpha particles have a short range and high linear energy transfer, making them extremely potent for killing cancer cells, including micrometastases. Preclinical studies have explored their use with uPAR-targeting ligands.
- Therapeutic Efficacy: Preclinical studies have shown that uPAR-targeted radionuclide therapy can lead to a significant reduction in tumor size and the number of metastatic lesions. For example, treatment with 177Lu-DOTA-AE105 resulted in a longer metastaticfree survival in a mouse model of prostate cancer. This sets the stage for future clinical translation of uPAR-targeted therapies.

#### **Data Presentation**

# Table 1: Binding Affinities of Selected uPAR-Targeting Radiopharmaceuticals



| Compound                 | Targeting<br>Moiety           | Binding<br>Affinity (K D or<br>IC₅₀) | Cell Line /<br>Method        | Reference(s) |
|--------------------------|-------------------------------|--------------------------------------|------------------------------|--------------|
| AE105                    | Peptide                       | K D ≈ 0.4 nM                         | Human uPAR                   | _            |
| [177Lu]Lu-<br>DOTA-AE105 | Peptide                       | K D = 20 ± 1 nM                      | HEK-uPAR cells               |              |
| [177Lu]Lu-uPAR-<br>05    | Peptide (with albumin binder) | K D = 10 ± 5 nM                      | HEK-uPAR cells               |              |
| IRDye800CW-<br>AE344     | Peptide                       | IC <sub>50</sub> = 20 ± 2.0<br>nM    | Surface Plasmon<br>Resonance | -            |
| MNPR-101-DFO             | Antibody                      | High Affinity (not quantified)       | uPAR-expressing cells        | -            |

Table 2: Preclinical In Vivo Tumor Uptake of uPAR-Targeting Radiopharmaceuticals



| Radiopharmac<br>eutical  | Tumor Model<br>(Cell Line)            | Uptake (%ID/g<br>± SD) | Time Post-<br>Injection (p.i.) | Reference(s) |
|--------------------------|---------------------------------------|------------------------|--------------------------------|--------------|
| 64Cu-DOTA-<br>AE105      | Glioblastoma<br>(U87MG)               | 10.8 ± 1.5             | 4.5 h                          |              |
| 64Cu-DOTA-<br>AE105      | Breast (MDA-<br>MB-435, uPAR-<br>neg) | 1.2 ± 0.6              | 4.5 h                          | _            |
| 64Cu-CB-TE2A-<br>AE105   | Glioblastoma<br>(U87MG)               | 3.5 ± 0.8              | 1 h                            |              |
| 89Zr-Df-ATN-291          | Glioblastoma<br>(U87MG)               | > 20                   | 120 h                          |              |
| 89Zr-Df-ATN-291          | Prostate (LNCaP,<br>uPA-low)          | < 10                   | 120 h                          | _            |
| [177Lu]Lu-<br>DOTA-AE105 | Colorectal (HT-<br>29)                | ~2.5                   | 4 h                            | _            |
| [177Lu]Lu-uPAR-<br>11    | HEK-uPAR                              | ~16                    | 4 h                            | _            |

%ID/g = percentage of injected dose per gram of tissue.

**Table 3: Clinical PET Imaging Data of 64Cu-DOTA-AE105** 

(1 hour p.i.)

| Cancer<br>Type | N | SUVmean ±<br>SD | SUVmax ±<br>SD | Tumor-to-<br>Muscle<br>Ratio | Reference(s |
|----------------|---|-----------------|----------------|------------------------------|-------------|
| Prostate       | 4 | $2.65 \pm 0.38$ | 9.59 ± 2.06    | 15.22                        |             |
| Urothelial     | 3 | 2.45 ± 2.0      | 4.56 ± 1.99    | 11.90                        |             |
| Breast         | 3 | 1.24 ± 0.15     | 3.56 ± 0.60    | 8.91                         |             |

SUV = Standardized Uptake Value.



## **Mandatory Visualizations**

Caption: uPAR signaling cascade promoting cancer progression.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. frontiersin.org [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]



- 3. uPAR: An Essential Factor for Tumor Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human uPAR PET: Imaging of Cancer Aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Theranostic Applications of uPAR-Targeting Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#theranostic-applications-of-upar-targeting-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com